n-Propylchlorothioformate
Description
n-Propyl chloroformate (CAS 109-61-5) is an organochlorine compound with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol . It is classified as a chloroformate ester, characterized by the functional group Cl–O–C(O)–O–R. This compound is commonly used in organic synthesis as an acylating agent, facilitating the introduction of the propoxycarbonyl group into target molecules . Its IUPAC name is propyl carbonochloridate, and it is also referred to as propyl chlorocarbonate or chloroformic acid propyl ester .
Key physical properties include a liquid state at room temperature and a structure verified via spectroscopic methods (e.g., infrared absorption) . Toxicological data indicate that n-propyl chloroformate is acutely toxic, causing severe irritation to the skin, eyes, and respiratory system. It is classified under UN 2740 for hazardous chemical transport .
Properties
Molecular Formula |
C4H7ClOS |
|---|---|
Molecular Weight |
138.62 g/mol |
IUPAC Name |
O-propyl chloromethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-2-3-6-4(5)7/h2-3H2,1H3 |
InChI Key |
KIZSKBJFSGBVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Propylchlorothioformate can be synthesized through the reaction of n-propyl alcohol with phosgene in the presence of a base. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
C3H7OH+COCl2→C4H7ClOS+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where n-propyl alcohol and phosgene are reacted under controlled temperatures and pressures. The process is designed to maximize yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: n-Propylchlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to produce n-propyl alcohol and hydrogen chloride.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Can catalyze hydrolysis and other reactions.
Solvents: Organic solvents like dichloromethane are often used to dissolve the compound and facilitate reactions.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can produce a thiocarbamate derivative.
Scientific Research Applications
Chemistry: n-Propylchlorothioformate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of thiocarbamates and other sulfur-containing compounds.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides. It can react with amino groups to form stable derivatives, which are useful in studying protein structure and function.
Industry: In industrial applications, this compound is used in the production of pesticides, pharmaceuticals, and other chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which n-Propylchlorothioformate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, peptides, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroformates vary in reactivity, toxicity, and applications based on their alkyl chain length. Below is a comparative overview:
Table 1: Comparison of n-Propyl Chloroformate with Other Alkyl Chloroformates
Key Differences:
Reactivity : Shorter alkyl chains (e.g., methyl, ethyl) enhance electrophilicity, making methyl chloroformate more reactive in acyl transfer reactions. n-Propyl’s longer chain reduces reactivity but improves solubility in organic phases .
Toxicity : Methyl and ethyl derivatives are more volatile and pose higher inhalation risks, whereas n-propyl’s lower volatility may reduce acute exposure hazards .
Applications : Methyl chloroformate is preferred in peptide synthesis due to its rapid reaction kinetics, while n-propyl variants are niche reagents for specialized esterifications .
Limitations in Evidence:
The provided sources lack explicit data on ethyl or methyl chloroformates, necessitating reliance on inferred trends. For example, evidence from NIST (National Institute of Standards and Technology) confirms n-propyl chloroformate’s structural and hazardous properties , while toxicological summaries in cumulative indices highlight its acute effects without comparative metrics .
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